

4-Fluoro-2-methoxyaniline hydrochloride spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxyaniline
hydrochloride

Cat. No.: B063386

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An in-depth guide to the spectral characteristics of **4-Fluoro-2-methoxyaniline hydrochloride**, a compound of interest for researchers and professionals in the field of drug development, is presented below. This document provides a detailed overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Analysis

The following sections detail the anticipated spectral data for **4-Fluoro-2-methoxyaniline hydrochloride**. It is important to note that while extensive data exists for the free aniline form, specific experimental spectra for the hydrochloride salt are not readily available. The data presented here are therefore predicted based on the known spectroscopic behavior of anilines and their corresponding anilinium salts.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amino group to form the anilinium ion leads to significant changes in the electron density of the aromatic ring, resulting in downfield shifts for the aromatic protons in the ¹H NMR spectrum.^[1] A similar effect is anticipated for the ¹³C NMR spectrum, where the carbon atoms of the aromatic ring are expected to shift downfield.^[1]

¹H NMR (Proton NMR) Spectral Data (Predicted)

Proton	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-3	7.2 - 7.4	dd	$J(\text{H3-H5}) \approx 2.5$, $J(\text{H3-F}) \approx 8.0$
H-5	7.0 - 7.2	ddd	$J(\text{H5-H6}) \approx 8.5$, $J(\text{H5-F}) \approx 4.5$, $J(\text{H5-H3}) \approx 2.5$
H-6	7.3 - 7.5	dd	$J(\text{H6-H5}) \approx 8.5$, $J(\text{H6-F}) \approx 0.5$
-OCH ₃	3.9 - 4.1	s	-
-NH ₃ ⁺	8.0 - 10.0	br s	-

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Carbon	Chemical Shift (δ) (ppm)
C-1	130 - 135
C-2	150 - 155
C-3	115 - 120
C-4	160 - 165 (d, $J(\text{C4-F}) \approx 240\text{-}250$ Hz)
C-5	110 - 115 (d, $J(\text{C5-F}) \approx 20\text{-}25$ Hz)
C-6	120 - 125 (d, $J(\text{C6-F}) \approx 5\text{-}10$ Hz)
-OCH ₃	55 - 60

Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluoro-2-methoxyaniline hydrochloride** is expected to show characteristic bands for the anilinium ion (-NH₃⁺), in addition to the vibrations associated with the substituted benzene ring. The N-H stretching vibrations of the primary amine in the free

aniline (typically two bands) are replaced by a broad absorption band for the N⁺-H stretching in the anilinium ion.^[1]

IR Spectral Data (Predicted)

Functional Group	Vibrational Mode	Expected Absorption (cm ⁻¹)
-NH ₃ ⁺	N-H Stretch	2800-3200 (broad)
-NH ₃ ⁺	N-H Bend (asymmetric)	1600-1630
-NH ₃ ⁺	N-H Bend (symmetric)	1500-1550
C-F	C-F Stretch	1200-1250
C-O	C-O Stretch (aryl-alkyl ether)	1230-1270 (asymmetric), 1020-1075 (symmetric)
Aromatic C=C	C=C Stretch	1450-1600
Aromatic C-H	C-H Bend (out-of-plane)	800-900

Mass Spectrometry (MS)

In mass spectrometry, the hydrochloride salt will likely dissociate, and the resulting spectrum will show the molecular ion peak for the free amine, 4-Fluoro-2-methoxyaniline.

Mass Spectrometry Data

Ion	m/z (mass-to-charge ratio)
[M] ⁺ (molecular ion)	141.06
[M-CH ₃] ⁺	126.04
[M-OCH ₃] ⁺	110.05

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Fluoro-2-methoxyaniline hydrochloride** in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
- Instrumentation: Use a high-resolution NMR spectrometer.
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra according to standard instrument procedures.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

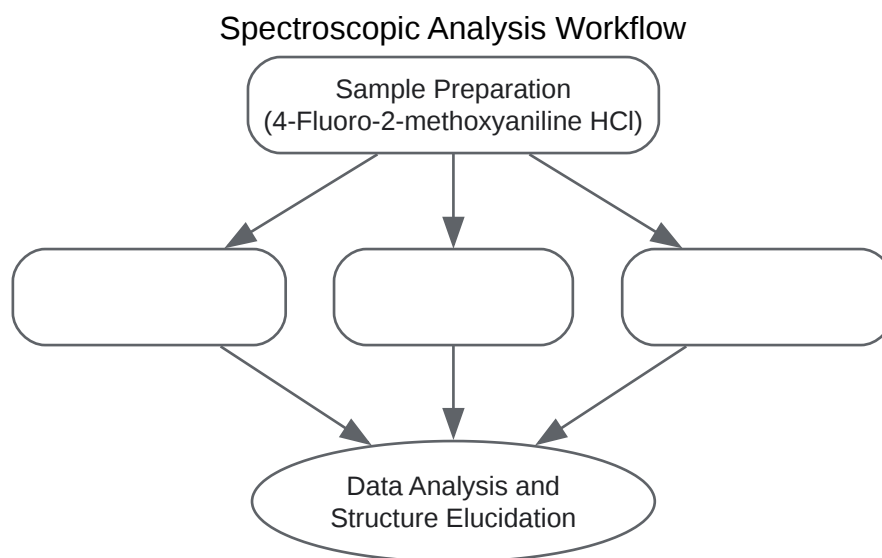
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the structure of 4-Fluoro-2-methoxyaniline and a general workflow for its spectroscopic analysis.

Structure of 4-Fluoro-2-methoxyaniline.



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A generalized workflow for spectroscopic analysis.

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References

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